Donepezil-13C3Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

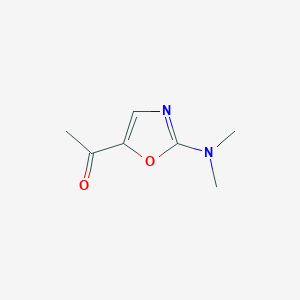

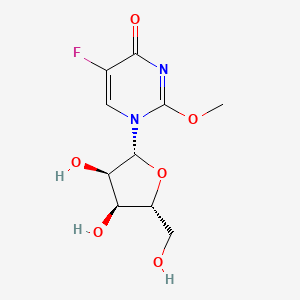

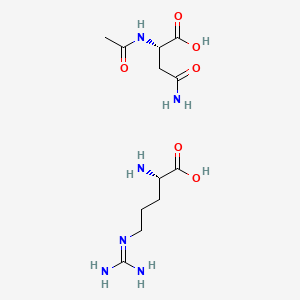

Donepezil-13C3Hydrochloride: is a labeled compound of Donepezil Hydrochloride, which is a reversible acetylcholinesterase inhibitor. Donepezil Hydrochloride is primarily used in the treatment of Alzheimer’s disease to improve cognitive performance by increasing the concentration of acetylcholine in the brain . The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Donepezil Hydrochloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Donepezil Hydrochloride involves several steps, including the synthesis of the indanone and piperidine moieties, followed by their coupling . The labeled compound, Donepezil-13C3Hydrochloride, is synthesized by incorporating carbon-13 isotopes into the molecular structure during the synthesis process.

Industrial Production Methods: The industrial production of Donepezil Hydrochloride typically involves the following steps :

Synthesis of Indanone Moiety: The indanone moiety is synthesized through a series of reactions, including Friedel-Crafts acylation and reduction.

Synthesis of Piperidine Moiety: The piperidine moiety is synthesized through a series of reactions, including alkylation and cyclization.

Coupling Reaction: The indanone and piperidine moieties are coupled together using a suitable coupling agent.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Donepezil Hydrochloride can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.

Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Donepezil Hydrochloride can lead to the formation of various oxidative degradation products .

Wissenschaftliche Forschungsanwendungen

Chemistry: Donepezil-13C3Hydrochloride is used in chemical research to study the metabolic pathways and degradation products of Donepezil Hydrochloride .

Biology: In biological research, this compound is used to investigate the pharmacokinetics and biodistribution of Donepezil Hydrochloride in biological systems .

Medicine: In medical research, this compound is used to study the efficacy and safety of Donepezil Hydrochloride in the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Donepezil Hydrochloride formulations .

Wirkmechanismus

Donepezil Hydrochloride exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission in the central nervous system. This leads to improved cognitive function in patients with Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A cholinesterase inhibitor that is used to treat dementia associated with Alzheimer’s and Parkinson’s disease.

Tacrine: An older acetylcholinesterase inhibitor that was withdrawn from the market due to its side effects.

Uniqueness: Donepezil Hydrochloride is unique in its high selectivity and reversible inhibition of acetylcholinesterase, which results in fewer side effects compared to other cholinesterase inhibitors . Additionally, its long half-life allows for once-daily dosing, which improves patient compliance .

Eigenschaften

Molekularformel |

C24H30ClNO3 |

|---|---|

Molekulargewicht |

418.9 g/mol |

IUPAC-Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i13+1,20+1,24+1; |

InChI-Schlüssel |

XWAIAVWHZJNZQQ-RPXFAUAJSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)[13CH2][13CH]([13C]2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)